4-Nitroisoquinoline hydrochloride
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Overview
Description
4-Nitroisoquinoline hydrochloride is a chemical compound belonging to the class of isoquinolines, which are aromatic heterocyclic organic compounds. This compound is characterized by the presence of a nitro group at the fourth position of the isoquinoline ring and is commonly used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroisoquinoline hydrochloride typically involves the nitration of isoquinoline. One common method includes the reaction of isoquinoline with a nitrating agent such as bismuth (III) nitrate pentahydrate in an inert atmosphere. The reaction is carried out in benzene at temperatures ranging from 70 to 80°C for about 2 hours . The product is then purified through silica gel column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Nitroisoquinoline hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, particularly at positions 1 and 3.
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Major Products Formed:
Reduction: 4-Aminoisoquinoline.
Substitution: Halogenated isoquinoline derivatives.
Oxidation: 4-Nitroisoquinoline N-oxide.
Scientific Research Applications
4-Nitroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Nitroisoquinoline hydrochloride involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. These interactions can disrupt cellular processes, making the compound a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
4-Aminoisoquinoline: Similar structure but with an amino group instead of a nitro group.
5-Nitroisoquinoline: Nitro group at the fifth position.
Quinoline: Lacks the nitro group but shares the isoquinoline core structure.
Uniqueness: 4-Nitroisoquinoline hydrochloride is unique due to the presence of the nitro group at the fourth position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where such properties are desired .
Properties
IUPAC Name |
4-nitroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.ClH/c12-11(13)9-6-10-5-7-3-1-2-4-8(7)9;/h1-6H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSAIVDFERMFOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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